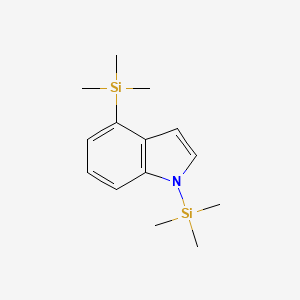
1,4-Bis(trimethylsilyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trimethylsilyl)-1H-indole is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to the indole ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The trimethylsilyl groups confer increased stability and volatility, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(trimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silyl-protected indole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various silyl-protected indole derivatives, which can be further functionalized for use in complex organic syntheses.
Scientific Research Applications
1,4-Bis(trimethylsilyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for indole in multi-step organic syntheses.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,4-Bis(trimethylsilyl)-1H-indole exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites on the indole ring, allowing for selective reactions to occur. This protection is crucial in multi-step syntheses where specific functional groups need to be preserved until the final steps. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)benzene
Comparison: 1,4-Bis(trimethylsilyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer chemistry, while 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene is known for its strong reducing properties. The indole derivative’s versatility in both organic synthesis and potential biological applications sets it apart from these other compounds.
Properties
CAS No. |
83188-11-8 |
|---|---|
Molecular Formula |
C14H23NSi2 |
Molecular Weight |
261.51 g/mol |
IUPAC Name |
trimethyl-(1-trimethylsilylindol-4-yl)silane |
InChI |
InChI=1S/C14H23NSi2/c1-16(2,3)14-9-7-8-13-12(14)10-11-15(13)17(4,5)6/h7-11H,1-6H3 |
InChI Key |
YHNLXIZTRTWMSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
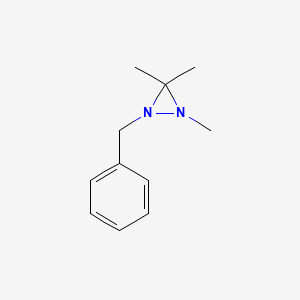
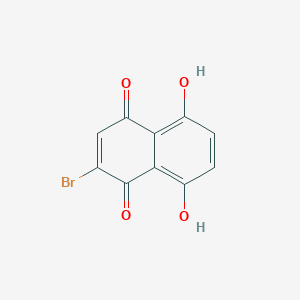
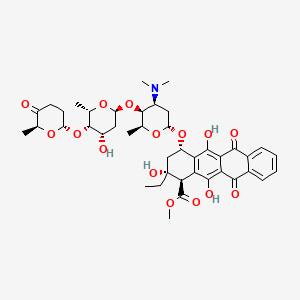
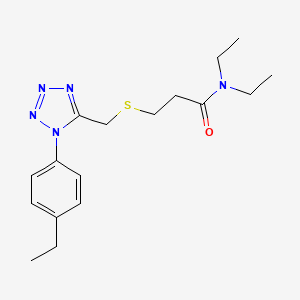
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
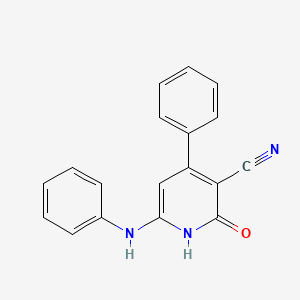
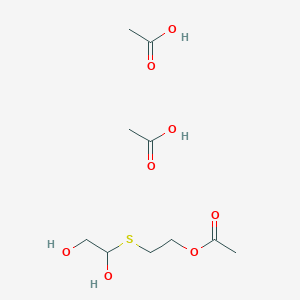


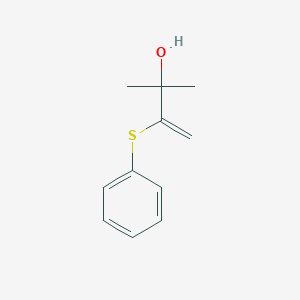
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
